molecular formula C17H19NO B12043221 N-Isopropyl-2-methyl-N-phenylbenzamide CAS No. 618069-88-8

N-Isopropyl-2-methyl-N-phenylbenzamide

Cat. No.: B12043221
CAS No.: 618069-88-8
M. Wt: 253.34 g/mol
InChI Key: BUTWMLBZVOLWPQ-UHFFFAOYSA-N
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Description

N-Isopropyl-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C17H19NO and a molecular weight of 253.347 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-methyl-N-phenylbenzamide typically involves the reaction of 2-methylbenzoic acid with isopropylamine and phenylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines.

Scientific Research Applications

N-Isopropyl-2-methyl-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Isopropyl-2-methyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-Isopropyl-4-methoxy-N-phenylbenzamide
  • N-Isopropyl-3,5-dinitro-N-phenylbenzamide
  • 2-Iodo-N-isopropyl-N-phenylbenzamide
  • 4-Ethoxy-N-isopropyl-N-phenylbenzamide
  • 4-Chloro-N-isopropyl-2-methoxy-N-phenylbenzamide

Uniqueness

N-Isopropyl-2-methyl-N-phenylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals .

Biological Activity

N-Isopropyl-2-methyl-N-phenylbenzamide, a derivative of N-phenylbenzamide, has garnered attention in recent years for its potential biological activities. This compound is part of a larger class of benzamide derivatives that have shown promise in various therapeutic areas, including antiviral and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens and cancer cell lines, and structure-activity relationships (SAR).

Antiviral Activity

Research indicates that N-phenylbenzamide derivatives, including this compound, exhibit significant antiviral properties. For instance, studies have demonstrated that these compounds can inhibit enteroviruses such as Coxsackie Virus A9 (CVA9) through direct interaction with viral capsids. The binding occurs at specific hydrophobic pockets within the capsid structure, stabilizing the virion and preventing uncoating, which is critical for viral replication .

Case Study: Enterovirus Inhibition

A detailed study on the antiviral mechanisms of N-phenylbenzamides revealed that these compounds effectively bind to the CVA9 capsid, resulting in an effective concentration (EC50) of 1 µM for some derivatives. The selectivity index was notably high at 140, indicating a favorable therapeutic window .

Anticancer Activity

This compound also shows potential as an anticancer agent. Various studies have assessed its efficacy against multiple cancer cell lines. For example, certain benzamide derivatives have been reported to induce apoptosis and cell cycle arrest in leukemia and solid tumor cell lines.

In Vitro Studies

In vitro studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as K562 (chronic myeloid leukemia) and HL-60 (promyelocytic leukemia). Compounds with IC50 values around 2 μM were shown to effectively inhibit cell proliferation and induce apoptosis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the phenyl group is critical for maintaining antiviral and anticancer activities. Modifications to the amide and phenyl substituents can significantly affect potency and selectivity.

CompoundTarget Virus/CancerIC50 Value (μM)Selectivity Index
This compoundCVA91140
Derivative AK5622.27>10
Derivative BHL-601.42>20

The mechanisms by which this compound exerts its biological effects include:

  • Capsid Stabilization : By binding to viral capsids, these compounds prevent the uncoating process necessary for viral replication.
  • Induction of Apoptosis : In cancer cells, certain derivatives trigger apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Compounds can halt cell division at specific phases (e.g., G2/M phase), further inhibiting tumor growth.

Properties

CAS No.

618069-88-8

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-methyl-N-phenyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C17H19NO/c1-13(2)18(15-10-5-4-6-11-15)17(19)16-12-8-7-9-14(16)3/h4-13H,1-3H3

InChI Key

BUTWMLBZVOLWPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C(C)C

Origin of Product

United States

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